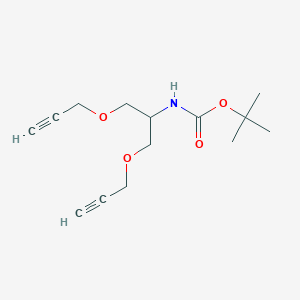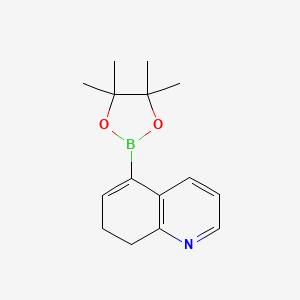
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C10H13FN2O2S and a molecular weight of 244.29 g/mol This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide typically involves the reaction of 4-amino-2-fluoroaniline with thiomorpholine 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiomorpholine derivative.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiomorpholine dioxide structure may also play a role in the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide include:
- 4-(4-Aminophenyl)thiomorpholine 1,1-dioxide
- 4-(4-Amino-2,6-difluorophenyl)thiomorpholine 1,1-dioxide
- 4-(5-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which includes both an amino group and a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H13FN2O2S |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroaniline |
InChI |
InChI=1S/C10H13FN2O2S/c11-9-7-8(12)1-2-10(9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,12H2 |
InChI-Schlüssel |
APZKTCRFLWEDMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)

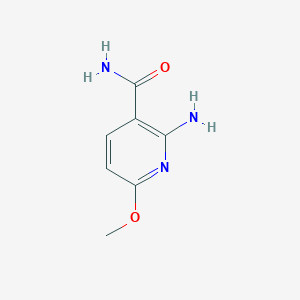
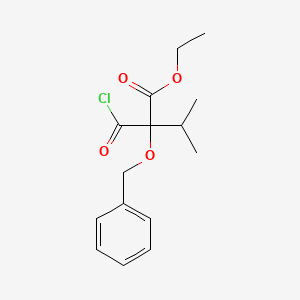

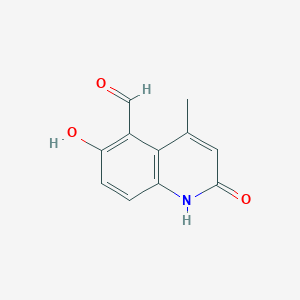
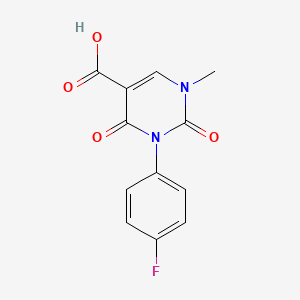

![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)
